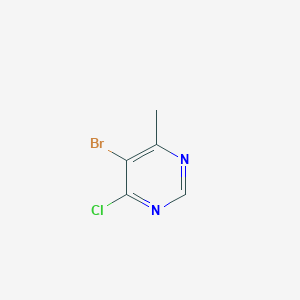

5-Bromo-4-chloro-6-methylpyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Derivatives in Organic Synthesis

Halogenated pyrimidines are a class of compounds that play a crucial role in organic synthesis. Their importance stems from the presence of halogen atoms, which act as versatile functional groups. These halogens can be readily substituted or can participate in a variety of cross-coupling reactions, allowing for the construction of more complex molecules. researchgate.net This reactivity makes them invaluable building blocks for creating a diverse range of chemical structures. researchgate.net

The incorporation of halogens like bromine and chlorine into the pyrimidine ring alters its electronic properties, influencing its reactivity and potential biological activity. rsc.org For instance, halogenated pyrimidines are known to sensitize cells to radiation, an effect that is being studied for its potential therapeutic applications. jaea.go.jp

Overview of Pyrimidine Scaffold Utility in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govbenthamdirect.comnih.govbenthamscience.com Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govorientjchem.org

This broad range of activities is attributed to the ability of the pyrimidine ring to interact with various biological targets, such as enzymes and receptors. The structural versatility of the pyrimidine scaffold allows for the design and synthesis of new derivatives with tailored biological profiles, making it a cornerstone in the development of new therapeutic agents. mdpi.com

Historical Context of 5-Bromo-4-chloro-6-methylpyrimidine Synthesis and Reactivity Studies

The synthesis of this compound has been a subject of study, with various methods developed to achieve its formation. A common route involves the bromination and chlorination of a pyrimidine precursor. For example, one practical and scalable synthesis starts from 6-methylpyrimidin-4-ol. lookchem.com

Early studies focused on understanding the reactivity of this compound, particularly the differential reactivity of the chloro and bromo substituents. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution, while the bromine atom at the 5-position is more amenable to cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring.

Current Research Trajectories for Halogenated Pyrimidines

Current research on halogenated pyrimidines is focused on several key areas. One major trajectory is the development of novel and more efficient synthetic methodologies. This includes the exploration of green chemistry principles to create these compounds in a more environmentally friendly manner. rsc.org

Another significant area of research is the expansion of their application in medicinal chemistry. Scientists are actively designing and synthesizing new halogenated pyrimidine derivatives with enhanced biological activity and selectivity for specific targets. nih.gov This includes their use as intermediates in the synthesis of kinase inhibitors and other targeted therapies. Furthermore, the unique properties of halogenated pyrimidines are being investigated for their potential use in materials science. evitachem.com

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is fundamental to its application in research and industry. Below is a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol myskinrecipes.com |

| Melting Point | 58.8–59.4 °C lookchem.com |

| Appearance | Light yellow solid lookchem.com |

This table is interactive. Click on the headers to sort.

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various laboratory-scale methods.

Established Laboratory-Scale Synthesis

A well-established method for the synthesis of this compound involves the following steps:

Condensation: The process begins with the condensation of formamidine (B1211174) acetate (B1210297) with methyl acetoacetate (B1235776) to form 6-methylpyrimidin-4-ol. lookchem.com

Bromination: The resulting 6-methylpyrimidin-4-ol is then treated with a brominating agent, such as N-bromosuccinimide, to introduce a bromine atom at the 5-position, yielding 5-bromo-6-methylpyrimidin-4-ol. lookchem.com

Chlorination: Finally, the hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product, this compound. lookchem.com

This multi-step synthesis provides a reliable route to the target compound in good yields.

Chemical Reactivity and Derivative Formation

The presence of two different halogen atoms on the pyrimidine ring of this compound provides a platform for diverse chemical transformations.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to create a library of 4-substituted-5-bromo-6-methylpyrimidines. lookchem.com For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) readily replaces the chlorine with a methoxy (B1213986) group. lookchem.com

Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, and other organic fragments to the pyrimidine core. This capability is instrumental in building molecular complexity and accessing novel chemical space.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design and synthesis of new drug candidates.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key intermediate in the synthesis of various kinase inhibitors by allowing for the strategic introduction of different substituents that can interact with the kinase active site. benthamscience.com

Synthesis of Antiviral and Antibacterial Agents

Pyrimidine derivatives have a long history of use as antiviral and antibacterial agents. nih.govorientjchem.org The ability to functionalize this compound at both the C4 and C5 positions allows for the creation of novel pyrimidine derivatives with potential antimicrobial activity. Research in this area continues to explore new compounds derived from this versatile scaffold. nih.gov

Role in Materials Science and Agrochemicals

Beyond its applications in medicine, this compound also has potential uses in other fields.

Synthesis of Functional Organic Materials

The reactivity of this compound makes it a candidate for the synthesis of functional organic materials. evitachem.com The ability to introduce different functional groups through substitution and cross-coupling reactions allows for the tuning of the electronic and photophysical properties of the resulting molecules. This could lead to applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Potential Applications in Agrochemical Research

Halogenated heterocyclic compounds are also of interest in the field of agrochemicals. evitachem.com The pyrimidine core is found in some herbicides and fungicides. The derivatization of this compound could lead to the discovery of new and effective crop protection agents.

Analytical Techniques for Characterization

The characterization and purity assessment of this compound and its derivatives are crucial for their use in research and development.

Chromatographic and Spectroscopic Methods

A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. lookchem.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. lookchem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound and to separate it from reaction mixtures. bldpharm.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSNNPGRFRGVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399089 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-55-9 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 4 Chloro 6 Methylpyrimidine

Classical and Modern Pyrimidine (B1678525) Ring Formation

The assembly of the pyrimidine ring is a well-established area of organic synthesis. Strategies often involve the combination of a three-atom fragment with another three-atom fragment, or the cyclization of a linear six-atom chain. These methods can be adapted to produce the 6-methylpyrimidine core required for the target compound.

Cyclization Reactions for Pyrimidine Core Synthesis

Cyclization reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from a single acyclic precursor or through the condensation of two or more components. Modern approaches often employ metal catalysis to facilitate these transformations under milder conditions and with greater efficiency.

A notable strategy involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. rsc.org This method allows for the construction of diversely functionalized pyrimidines through a pathway that involves C-C and C-N bond formations. rsc.org Another approach is the iron-catalyzed modular synthesis of pyrimidines, which proceeds via the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. nih.gov These catalytic systems offer operational simplicity and broad functional group tolerance. nih.gov

Samarium chloride has also been used to catalyze the cyclization of β-formyl enamides with urea (B33335) under microwave irradiation, providing an efficient route to the pyrimidine core. organic-chemistry.org These methods represent modern advancements that build upon classical condensation principles to offer improved yields and substrate scope.

N-C-N Fragment Condensation Strategies with 1,3-Dicarbonyl Derivatives

The most traditional and widely used method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea (B124793), or an amidine) with a 1,3-dicarbonyl compound. nih.govorientjchem.org To synthesize the 6-methylpyrimidine core, a methyl-substituted dicarbonyl compound is required.

Acetylacetone is a common and effective precursor for this purpose, as it provides the C-C-C backbone with a methyl group at the appropriate position. google.com Its reaction with an N-C-N source, such as urea or acetamidine (B91507), directly yields a 6-methylpyrimidine derivative. For instance, the condensation of ethyl acetoacetate (B1235776) with urea is a classic route to 6-methyluracil (B20015) (a dihydroxypyrimidine). orgsyn.org Similarly, reacting ethyl acetoacetate with thiourea produces 2-thio-6-methyluracil, which can be subsequently converted to 4-methyl-6-hydroxypyrimidine. orgsyn.org

A specific example leading to a precursor for the target compound is the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791). This is achieved by reacting dimethyl malonate with acetamidine hydrochloride in methanol (B129727) under basic conditions (sodium methoxide), followed by acidification. google.com This dihydroxy pyrimidine can then be halogenated in subsequent steps.

Table 1: Examples of N-C-N Fragment Condensation for Methylpyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Product | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Urea | 6-Methyluracil | orgsyn.org |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil | orgsyn.org |

| Dimethyl malonate | Acetamidine hydrochloride | 4,6-Dihydroxy-2-methylpyrimidine | google.com |

| Acetylacetone | Urea | (Intermediate for further reaction) | mdpi.com |

Multicomponent Reactions (MCRs) for Functionalized Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis because they allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. orientjchem.orgmdpi.com Several MCRs have been developed for the synthesis of functionalized pyrimidines.

One such approach is an iridium-catalyzed multicomponent synthesis that combines amidines with up to three different alcohols. mdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines regioselectively. mdpi.com Another strategy involves a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method can be adapted to use methyl ketone derivatives directly in place of enamines to produce mono- or disubstituted pyrimidines. organic-chemistry.org These MCRs provide rapid access to diverse pyrimidine structures that might otherwise require lengthy synthetic sequences. orientjchem.org

Introduction of Halogen and Alkyl Substituents

Once the 6-methylpyrimidine core is assembled, typically as a hydroxypyrimidine (a pyrimidinone), the next stage is the regioselective introduction of the chloro and bromo substituents. The methyl group is generally incorporated during the ring formation rather than added to a pre-existing ring.

Regioselective Bromination and Chlorination Techniques

The synthesis of 5-bromo-4-chloro-6-methylpyrimidine from a precursor like 4-hydroxy-6-methylpyrimidine (B44548) or 4,6-dihydroxy-2-methylpyrimidine involves sequential halogenation steps.

Chlorination: The conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chloro group is a standard transformation. This is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.com For example, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (isocytosine) can be converted to 2-amino-4-chloro-6-methylpyrimidine (B145687) by refluxing with POCl₃. chemicalbook.com Similarly, 4,6-dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine (B42779) using thionyl chloride in acetonitrile (B52724) or triphosgene (B27547) in dichloroethane. chemicalbook.comgoogle.com This step transforms the pyrimidinone into a more reactive chloropyrimidine, ready for further functionalization.

Bromination: The C-5 position of the pyrimidine ring is susceptible to electrophilic halogenation, particularly when activating groups are present. Bromination at C-5 can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common reagent for this purpose. nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. nih.gov For polymethylpyrimidines, high regioselectivity has been observed using NBS in carbon tetrachloride for bromination of methyl groups, while elemental bromine in acetic acid is used for ring bromination. The specific conditions dictate the site of halogenation.

A plausible synthetic route to this compound would involve:

Synthesis of a 6-methyl-4-hydroxypyrimidine precursor.

Chlorination of the 4-hydroxyl group to a 4-chloro substituent using POCl₃ or a similar reagent.

Regioselective bromination at the C-5 position using an electrophilic bromine source like NBS or Br₂.

Table 2: Common Reagents for Halogenation of Pyrimidines

| Halogenation Step | Reagent(s) | Position(s) Targeted | Reference |

|---|---|---|---|

| Chlorination (OH → Cl) | Phosphorus oxychloride (POCl₃) | C4 / C6 | chemicalbook.com |

| Chlorination (OH → Cl) | Thionyl chloride (SOCl₂) | C4 / C6 | chemicalbook.com |

| Chlorination (OH → Cl) | Triphosgene | C4 / C6 | google.com |

| Bromination (C-H → C-Br) | N-Bromosuccinimide (NBS) | C5 | nih.gov |

| Bromination (C-H → C-Br) | 1,3-Dibromo-5,5-dimethylhydantoin | C5 | nih.gov |

Methyl Group Incorporation Methodologies

Direct methylation of the pyrimidine ring at a specific carbon atom is challenging and not the preferred synthetic route. Instead, the methyl group at the C-6 position is almost exclusively introduced by using a starting material that already contains the methyl group in the correct position within the carbon backbone.

As detailed in section 2.1.2, the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment is the primary strategy. nih.govorientjchem.org To obtain a 6-methylpyrimidine, a four-carbon dicarbonyl compound with a methyl branch is used. The most common and effective precursor is ethyl acetoacetate. orgsyn.orgorgsyn.org The condensation of ethyl acetoacetate with reagents like urea, thiourea, or amidines directly builds the 4-hydroxy-6-methylpyrimidine (or related) scaffold. orgsyn.orgorgsyn.org This approach ensures the unambiguous placement of the methyl group at C-6 from the outset, avoiding issues with regioselectivity that would arise from attempting to methylate a pre-formed pyrimidine ring.

Advanced Synthetic Transformations of this compound

The reactivity of this compound is dominated by the presence of two distinct halogen atoms, which serve as handles for a variety of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. researchgate.netguidechem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgyoutube.com The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of two halogen atoms in this compound provides distinct sites for such substitutions.

While less common than the substitution of the chlorine atom, the displacement of the bromine atom can be achieved under specific conditions. The reactivity of the C-Br bond in SNAr reactions is generally lower than that of the C-Cl bond in this specific heterocyclic system.

The chlorine atom at the 4-position of the pyrimidine ring is the more reactive site for nucleophilic aromatic substitution. This is attributed to the electronic properties of the pyrimidine ring, where the carbon at position 4 is more electrophilic. A variety of nucleophiles, including alkoxides, can readily displace the chlorine atom. For instance, the reaction of this compound with sodium methoxide (B1231860) in methanol at room temperature selectively yields 5-Bromo-4-methoxy-6-methylpyrimidine in high yield. lookchem.com

Table 1: Nucleophilic Substitution of Chlorine in this compound

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Methoxide | NaOMe | MeOH | 5-Bromo-4-methoxy-6-methylpyrimidine | 81 | lookchem.com |

This selective reactivity allows for the sequential functionalization of the pyrimidine ring, where the chlorine is first substituted, followed by a subsequent reaction at the bromine position.

In nucleophilic aromatic substitution reactions involving this compound, the chlorine atom at the C4 position exhibits greater reactivity than the bromine atom at the C5 position. This preferential reactivity is a consequence of the electronic distribution within the pyrimidine ring. The carbon atom at position 4 is more electron-deficient and thus more susceptible to nucleophilic attack. This difference in reactivity is crucial for regioselective synthesis, enabling the targeted modification of the molecule. Unexpectedly, in some systems, alkoxy groups have been found to be better leaving groups than chlorine atoms in SNAr reactions. chemrxiv.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.org this compound, with its two halogen atoms, is an excellent substrate for these transformations, enabling the introduction of various aryl, and alkyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for constructing biaryl structures and other C-C coupled products. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be selectively performed at either the bromine or chlorine position, depending on the reaction conditions and the catalyst system employed. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This differential reactivity allows for selective coupling at the bromine position while leaving the chlorine atom intact for subsequent transformations.

Table 2: Suzuki-Miyaura Coupling Reactions with Dihalogenated Pyrimidines

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one | - | nih.gov |

| 2,4-dimethoxypyrimidin-5-yltrifluoroborate | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | - | - | 5-(4-cyanophenyl)-2,4-dimethoxypyrimidine | 88 | nih.gov |

| 2,4-dimethoxypyrimidin-5-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | - | - | 5-(4-cyanophenyl)-2,4-dimethoxypyrimidine | 86 | nih.gov |

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. organic-chemistry.orgnih.govmdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity of less reactive aryl chlorides. libretexts.org The reaction is typically carried out in the presence of a base, which is necessary for the transmetalation step of the catalytic cycle. libretexts.orgorganic-chemistry.org

The ability to perform selective cross-coupling reactions on this compound makes it a valuable and versatile intermediate in the synthesis of a wide array of functionalized pyrimidine derivatives for various applications. researchgate.netnih.gov

Other Palladium-Catalyzed Cross-Coupling Methodologies

Beyond the foundational Suzuki reaction, this compound is a versatile substrate for a variety of other palladium-catalyzed cross-coupling reactions. Its value as a monomer in combinatorial chemistry is enhanced by its ability to participate in established transformations such as the Heck, Stille, and Negishi reactions. lookchem.comresearchgate.net These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions, enabling the construction of diverse and complex molecular architectures.

The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, employing organozinc compounds, are powerful alternatives for forging C-C bonds. mdpi.com The choice of reaction is often dictated by the functional group tolerance and the specific bond being formed. For instance, the Negishi reaction is frequently used in industrial applications for coupling with organic halides. mdpi.com Microwave-assisted protocols have been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes. mdpi.com

In a typical Suzuki-Miyaura reaction involving a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylation was achieved using a palladium(0) catalyst. mdpi.com Good yields were obtained with a catalyst loading of 5 mol % Pd(PPh₃)₄, potassium phosphate (B84403) (K₃PO₄) as the base, and 1,4-Dioxane as the solvent. mdpi.com These conditions highlight a common framework that can be adapted for this compound, where the more reactive bromine atom is expected to undergo coupling preferentially, leaving the chloro group available for subsequent transformations.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, commercial availability of reagents, functional group tolerance. mdpi.com |

| Stille | Organotin compounds | Pd(PPh₃)₄ | Often proceeds under base-free conditions. mdpi.com |

| Negishi | Organozinc compounds | Pd(0) or Pd(II) species | High reactivity and functional group tolerance, frequently used in industry. mdpi.com |

| Heck | Alkenes | Pd(OAc)₂ | Forms C-C bonds with alkenes without requiring pre-formed organometallic reagents. lookchem.com |

Ligand Design and Optimization for Catalytic Efficiency

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinated to the metal center. Ligands are not mere spectators; they actively participate in the catalytic cycle, modulating the catalyst's stability, solubility, and reactivity. The design and optimization of ligands are therefore critical for achieving high yields and turnover numbers, especially when dealing with less reactive substrates like aryl chlorides. researchgate.net

For challenging coupling reactions, specialized phosphine ligands are often employed. Research has shown that for Suzuki coupling reactions, tricyclohexylphosphine (B42057) is a highly effective ligand, while tri-tert-butylphosphine (B79228) analogues demonstrate superior performance in Buchwald-Hartwig amination reactions. researchgate.net The steric and electronic properties of these bulky, electron-rich ligands facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. youtube.com

Furthermore, the development of pre-catalysts, such as palladacycles, represents a significant advance in the field. These stable complexes can be easily handled and weighed in air and often exhibit enhanced catalytic activity compared to conventional palladium sources like palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0). researchgate.net The activation of these palladacycle precatalysts in the reaction mixture generates the highly active, low-coordinate Pd(0) species that drives the catalytic cycle. researchgate.net

| Ligand/Precatalyst Type | Example | Application/Advantage |

|---|---|---|

| Bulky, Electron-Rich Phosphines | Tricyclohexylphosphine (PCy₃) | High activity in Suzuki coupling reactions. researchgate.net |

| Bulky, Electron-Rich Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Effective for amination reactions with aryl chlorides. researchgate.net |

| Palladacycles | Complexes of type [Pd(κ²N,C-C₆H₅CH₂NMe₂)(L)] | Stable precatalysts that show enhanced activity over conventional Pd sources. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type precatalysts | Provide strong σ-donation and steric bulk, leading to highly stable and active catalysts. researchgate.net |

Metal-Catalyzed Functionalizations

While palladium holds a prominent position, other transition metals are also instrumental in the functionalization of pyrimidine derivatives. These alternative catalytic systems open up new avenues for bond formation, including direct C-H activation, which circumvents the need for pre-halogenated substrates. researchgate.netnih.gov This modern approach offers greater atom economy and allows for the derivatization of positions that are not readily accessible through classical methods.

Rhodium(III)-catalyzed reactions, for example, have been effectively used for the site-selective functionalization of N-heterocycles. researchgate.net Similarly, copper-catalyzed reactions provide a cost-effective and versatile platform for various transformations. Hocek and coworkers demonstrated the use of copper(I) iodide in conjunction with a palladium catalyst for the direct C-H arylation of purine (B94841) nucleosides, a strategy that is conceptually applicable to pyrimidine systems. nih.gov Copper can also catalyze amination and intramolecular cyclization reactions, leading to the synthesis of complex fused heterocyclic systems. nih.gov

| Metal Catalyst | Reaction Type | Description |

|---|---|---|

| Rhodium (Rh) | C-H Activation/Annulation | Enables site-selective functionalization and the construction of fused polycyclic systems from pyrimidine derivatives. researchgate.net |

| Copper (Cu) | C-H Arylation / Amination | Used often in conjunction with palladium or as a standalone catalyst for C-N and C-C bond formation. nih.gov |

| Nickel (Ni) | Cross-Coupling | A more earth-abundant and cost-effective alternative to palladium for various cross-coupling reactions. nih.gov |

| Iron (Fe) | Cross-Coupling | An emerging, low-cost, and environmentally benign catalyst for C-C and C-heteroatom bond formation. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.injmaterenvironsci.com Traditional synthetic methods often rely on toxic solvents and harsh reagents, posing environmental and health risks. rasayanjournal.co.in In contrast, green approaches focus on developing more sustainable and efficient protocols through the use of safer solvents (like water), solvent-free conditions, and catalyst-free reactions. rasayanjournal.co.inpowertechjournal.com These methods not only offer environmental benefits but also lead to financial gains through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Solvent-Free Reactions

A significant stride in green chemistry is the development of solvent-free reaction conditions, which completely eliminate the risks and environmental impact associated with volatile organic solvents. acs.orgacs.org One such technique is mechanochemistry, or "Grindstone Chemistry," where reactions are carried out by grinding solid reactants together, sometimes with a solid catalyst. researchgate.net This method has been used for the iodination of pyrimidines and the synthesis of dihydropyrimidinones under mild, eco-friendly conditions. researchgate.netnih.gov

Another approach involves using a promoter in the absence of a solvent. For example, a facile and practical method for preparing substituted pyrimidines involves a three-component tandem reaction promoted by ammonium iodide (NH₄I) under metal- and solvent-free conditions. acs.orgacs.org These solventless approaches often lead to higher yields, cleaner reaction profiles, and simpler product isolation. informahealthcare.com

| Methodology | Description | Key Features |

|---|---|---|

| Mechanochemistry (Grinding) | Reactants are ground together in a mortar and pestle or a ball mill. researchgate.net | Solvent-free, mild conditions, high efficiency, simple setup. nih.gov |

| NH₄I-Promoted Reaction | A three-component reaction of ketones, NH₄OAc, and a DMF-acetal. acs.org | Metal- and solvent-free, broad substrate scope, good functional group tolerance. acs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to drive reactions without a bulk solvent. | Rapid heating, shorter reaction times, often improved yields. rasayanjournal.co.in |

Catalyst-Free Methodologies

The development of synthetic routes that proceed efficiently without the need for a catalyst, particularly a metal catalyst, is a primary goal of green chemistry. jmaterenvironsci.com Such methods avoid the cost, toxicity, and potential product contamination associated with catalysts. Many catalyst-free syntheses of pyrimidine derivatives are achieved through multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product. rsc.org

These reactions are often promoted by using green media, such as water or glycerol (B35011), or by heating under solvent-free conditions. rsc.orgfrontiersin.org For example, a clean, one-pot synthesis of pyrido[2,3-d]pyrimidines has been reported using glycerol as a recyclable promoting medium without any catalyst. rsc.org Similarly, novel benzofuran-fused pyrido[4,3-d]pyrimidines have been synthesized via a one-pot, catalyst-free cascade reaction. rsc.org These strategies are characterized by their operational simplicity, high atom economy, and adherence to green chemistry principles. rsc.org

| Approach | Reaction Conditions | Example Application |

|---|---|---|

| Multicomponent Tandem Reaction | Glycerol as a recyclable promoting medium, heated. rsc.org | Synthesis of pyrido[2,3-d]pyrimidines. rsc.org |

| Domino Condensation Reaction | One-pot reaction under mild, solvent-mediated conditions. rsc.org | Synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org |

| One-pot Three-Component Reaction | Aqueous medium, thermal conditions. frontiersin.org | Synthesis of pyrimido[4,5-d]pyrimidines. frontiersin.org |

| Knoevenagel-Michael Cyclocondensation | PEG-400 as a green promoting medium. researchgate.net | Synthesis of pyrano[2,3-d]pyrimidine scaffolds. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 6 Methylpyrimidine

Reaction Pathways of Halogenated Pyrimidines

Electron Deficiency of the Pyrimidine (B1678525) Ring and its Influence on Reactivity

The pyrimidine ring is an electron-deficient heterocyclic system. wikipedia.orgresearchgate.net This deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. researchgate.netquora.com The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are particularly electron-poor, making them susceptible to nucleophilic attack. wikipedia.orgresearchgate.net Conversely, the C-5 position is less electron-deficient. wikipedia.orgresearchgate.net

This inherent electron deficiency significantly impacts the reactivity of the pyrimidine core. It generally deactivates the ring towards electrophilic aromatic substitution, which is more challenging compared to benzene (B151609) or even pyridine (B92270). wikipedia.orgquora.com When electrophilic substitution does occur, it is favored at the C-5 position where the electron density is relatively higher. wikipedia.orgresearchgate.net The reduced resonance energy of pyrimidine compared to benzene and pyridine also contributes to its propensity for addition and ring-cleavage reactions over simple substitution. researchgate.net

Influence of Halogen Substituents on Reaction Regioselectivity

The presence and nature of halogen substituents on the pyrimidine ring play a critical role in directing the regioselectivity of its reactions. Halogens are electron-withdrawing groups, further increasing the electron deficiency of the ring and influencing the sites of nucleophilic and electrophilic attack.

In the case of 5-bromo-4-chloro-6-methylpyrimidine, the chlorine atom at the C-4 position and the bromine atom at the C-5 position exert distinct electronic effects. The chlorine at the highly electron-deficient C-4 position is a good leaving group, making this site the primary target for nucleophilic substitution. Studies on related dihalopyrimidines have shown that the halogen at the 4-position is typically more reactive towards nucleophiles than one at the 2-position.

A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated the regioselective displacement of the chlorine atom at the C-4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net This highlights the enhanced reactivity of the C-4 position towards nucleophilic attack. The bromine at the C-5 position is less prone to nucleophilic displacement due to the relatively higher electron density at this position. However, its presence is significant for other transformations, such as cross-coupling reactions. chemicalbook.com The varying reactivity of different halogen substituents (I > Br > Cl) can also be exploited for sequential, regioselective modifications. nih.govmdpi.com

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the public domain. However, general principles governing the reactions of halogenated pyrimidines can be inferred.

The rates of nucleophilic substitution reactions on the pyrimidine ring are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol (B145695) proceeds to afford 4-amino-5-bromo-2-substituted aminopyrimidines, indicating that the reaction conditions favor the displacement of the C-4 chloro group. researchgate.net

Thermodynamically, the formation of a more stable product drives the reaction. In nucleophilic aromatic substitution, the stability of the Meisenheimer intermediate, a key reaction intermediate, can influence the reaction pathway. The relative energies of possible intermediates and transition states will dictate the observed regioselectivity.

Computational Chemistry and Theoretical Modeling of Reactivity

Computational methods provide valuable insights into the reactivity and reaction mechanisms of molecules like this compound, where experimental data may be limited.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. DFT calculations can be employed to determine various properties that shed light on reaction mechanisms:

Electron Density Distribution: DFT can map the electron density across the this compound molecule, quantitatively confirming the electron-deficient nature of the C-4 and C-6 positions and the relatively higher electron density at the C-5 position.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For nucleophilic attack, the LUMO distribution would indicate the most electrophilic centers.

While specific DFT studies on this compound were not found, DFT has been used to study the electronic structure and optical properties of related pyrimidine derivatives. tandfonline.com

Molecular Dynamics Simulations of Intermediates and Transition States

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reaction intermediates over time. nih.gov For this compound, MD simulations could be utilized to:

Solvent Effects: Investigate the role of solvent molecules in stabilizing reaction intermediates and transition states. The explicit inclusion of solvent in MD simulations provides a more realistic model of the reaction environment compared to gas-phase DFT calculations.

Conformational Analysis: While the pyrimidine ring is rigid, the orientation of substituents and their interactions with the solvent and other reactants can be explored.

Stability of Intermediates: MD simulations can be used to assess the stability of proposed reaction intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution. By simulating the intermediate in a solvent box, its lifetime and structural dynamics can be evaluated.

Applications of 5 Bromo 4 Chloro 6 Methylpyrimidine in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of its halogen atoms makes 5-Bromo-4-chloro-6-methylpyrimidine an ideal starting material for constructing more intricate heterocyclic structures, including fused pyrimidine (B1678525) derivatives and polysubstituted pyrimidines.

The synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often utilizes precursors derived from 5-halopyrimidines. nih.gov A common strategy involves the initial substitution of the chlorine atom at the C4 position with an appropriate amine. nih.gov This is followed by a palladium-catalyzed coupling reaction at the C5 position, which then undergoes an intramolecular cyclization to form the fused ring system. nih.gov For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by reacting a 5-bromo-4-aminopyrimidine derivative with a suitable coupling partner, leading to the formation of the pyridine (B92270) ring fused to the pyrimidine core. nih.gov This approach highlights the utility of the bromo and chloro substituents in guiding the regioselective formation of complex heterocyclic scaffolds.

Furthermore, the synthesis of thieno[2,3-d]pyrimidines, another class of fused heterocycles, often involves the construction of the thiophene (B33073) ring onto a pre-existing pyrimidine core. While not starting directly from this compound in all documented cases, the general principles of utilizing halogenated pyrimidines as scaffolds are well-established. nih.gov

The differential reactivity of the bromine and chlorine atoms in this compound is a key feature exploited in the synthesis of polysubstituted pyrimidines. The more reactive chlorine atom at the C4 position can be selectively displaced by nucleophiles, leaving the bromine atom at the C5 position available for subsequent transformations. This sequential reactivity allows for the controlled introduction of various functional groups onto the pyrimidine ring.

A prominent application of this strategy is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds. researchgate.net For example, the bromine atom at the C5 position can readily participate in Suzuki-Miyaura coupling with a wide range of arylboronic acids, enabling the introduction of diverse aryl and heteroaryl substituents. researchgate.net This approach provides a practical and scalable route to a diverse array of 4-substituted-5-aryl-6-methylpyrimidines. researchgate.net

Similarly, the Sonogashira coupling of terminal alkynes with the bromo-substituted position offers a direct method for the alkynylation of the pyrimidine ring. evitachem.commdpi.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in creating conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of complex molecules and materials. evitachem.commdpi.com

| Reaction Type | Description | Key Reagents |

| Nucleophilic Aromatic Substitution | Selective displacement of the chlorine atom at the C4 position by various nucleophiles. | Amines, alkoxides, thiols |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromine atom at the C5 position with aryl or heteroaryl boronic acids. | Arylboronic acids, Pd catalyst, base |

| Sonogashira Coupling | Palladium and copper co-catalyzed coupling of the bromine atom at the C5 position with terminal alkynes. | Terminal alkynes, Pd catalyst, Cu(I) salt, base |

Role in Scaffold Derivatization for Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting point for the derivatization of this scaffold to generate libraries of compounds for drug discovery programs.

The ability to selectively functionalize the pyrimidine ring of this compound at two different positions makes it an invaluable tool for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C4 and C5 positions, medicinal chemists can explore the chemical space around the pyrimidine core to identify compounds with desired biological activities.

For instance, the synthesis of a series of 4-amino-5-aryl-6-methylpyrimidines can be readily achieved through a two-step sequence involving nucleophilic substitution at C4 followed by Suzuki-Miyaura coupling at C5. These analogs can then be screened for their potential as inhibitors of various biological targets.

The pyrimidine nucleus is a core component of many approved drugs, and this compound provides a versatile platform for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov

Utility in Material Science Applications

While the application of this compound in material science is a less explored area compared to its role in medicinal chemistry, the inherent properties of the pyrimidine ring and the potential for extensive functionalization suggest its utility in this field. Pyrimidine-based compounds have been investigated for their fluorescent properties and their potential use in organic light-emitting diodes (OLEDs). mdpi.com

The ability to introduce various aromatic and heteroaromatic substituents onto the pyrimidine core via cross-coupling reactions opens up possibilities for creating novel organic materials with tailored electronic and photophysical properties. For example, the synthesis of highly conjugated systems through Sonogashira or Suzuki-Miyaura coupling could lead to the development of new fluorescent dyes or organic semiconductors. The bromo- and chloro-substituents on the pyrimidine ring provide the necessary handles for such synthetic elaborations, making this compound a potentially valuable building block for the next generation of organic electronic materials.

Research on this compound in Novel Materials Remains Limited

Extensive searches for the application of this compound in the synthesis of novel materials with specific electronic or optical properties have yielded limited direct research findings. While this pyrimidine derivative is recognized as a versatile building block in organic synthesis, its documented applications are predominantly in the realms of medicinal and agrochemical research rather than in materials science.

The core structure of this compound, featuring reactive chloro and bromo substituents, theoretically allows for its integration into larger conjugated systems suitable for electronic or optical applications through cross-coupling reactions like Suzuki or Stille coupling. Such reactions are fundamental in creating conductive polymers, dyes for solar cells, and organic light-emitting diode (OLED) materials.

However, a thorough review of published scientific literature does not reveal specific studies where this compound has been explicitly used as a precursor for such materials. Research on related halogenated pyrimidines has demonstrated the viability of this chemical class in materials science, but direct analogues using the 6-methyl-substituted variant are not readily found in current scientific databases.

Consequently, detailed research findings and data tables concerning the electronic or optical properties of materials derived from this compound are not available at this time. The potential of this compound in materials science remains an area open for future exploration.

Biological Activity and Medicinal Chemistry Research Involving 5 Bromo 4 Chloro 6 Methylpyrimidine Derivatives

Anticancer and Antiproliferative Activities

The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids, making its derivatives attractive candidates for the design of novel anticancer drugs. nih.gov Researchers have explored the modification of this core structure to develop potent agents that can interfere with various aspects of cancer cell growth and proliferation.

Pyrimidine Derivatives as Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention. nih.gov Pyrimidine derivatives have been extensively investigated as tyrosine kinase inhibitors (TKIs). researchgate.netbsb-muenchen.de Their structural similarity to the purine (B94841) core of ATP allows them to competitively bind to the ATP-binding site of kinases, thereby blocking their activity. nih.gov

A series of novel bromo-pyrimidine analogues have been designed and synthesized as potential Bcr/Abl kinase inhibitors. arabjchem.orgresearchgate.net In these studies, compounds were evaluated for their ability to inhibit the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia. Several derivatives emerged as potent inhibitors, suggesting their potential as lead molecules for developing new therapies. arabjchem.org Furthermore, pyrido[3,4-d]pyrimidine (B3350098) scaffolds have been designed as irreversible epidermal growth factor receptor (EGFR) TKIs, aiming to overcome resistance to existing drugs. nih.gov One promising compound from this series demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

Table 1: EGFR Inhibition by Pyrido[3,4-d]pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | EGFR Kinase Inhibition (IC50) |

| 25h | HCC827 | 0.025 | EGFRL858R: 1.7 nM |

| H1975 | 0.49 | EGFRL858R/T790M: 23.3 nM |

Data sourced from a study on irreversible EGFR tyrosine kinase inhibitors containing a pyrido[3,4-d]pyrimidine scaffold. nih.gov

Inhibition of Protein Kinases (Aurora Kinase, Polo-like Kinase)

Aurora kinases and Polo-like kinases (PLKs) are key regulators of mitosis, the process of cell division. mdpi.com Their overexpression is frequently observed in various cancers, contributing to uncontrolled cell proliferation and genomic instability. Consequently, inhibitors of these kinases are being actively pursued as anticancer agents. nih.gov

Aurora Kinase Inhibition: Several pyrimidine-based derivatives have been developed as potent inhibitors of Aurora kinases. nih.gov For instance, a series of pyrimidine-2,4-diamine derivatives were designed to inhibit Aurora A kinase. acs.org A lead compound from this series potently inhibited the proliferation of small-cell lung cancer (SCLC) cell lines with high levels of MYC, an oncoprotein stabilized by Aurora A. acs.orgnih.gov An orally bioavailable prodrug of this compound was shown to effectively reduce cMYC protein levels and lead to significant tumor regression in animal models. nih.govacs.org

Polo-like Kinase (PLK) Inhibition: The PLK family, particularly PLK1, is also a critical player in mitotic progression. oncotarget.com The development of pyrimidine-based PLK inhibitors has shown promise. nih.gov Research has indicated that co-inhibition of PLK1 and Aurora kinases can enhance mitotic catastrophe, a form of cell death that occurs during mitosis, in cancer cells. oncotarget.comnih.gov Studies using a PLK1 inhibitor (BI 2536) in combination with Aurora A and Aurora B inhibitors showed enhanced mitotic arrest and subsequent cell death in cancer cells. nih.gov Furthermore, a PLK4 inhibitor, CFI-400945, has shown promising activity against tumors, although its effects may also be linked to the inhibition of other kinases like Aurora B. nih.gov

Table 2: Activity of Pyrimidine-Based Kinase Inhibitors

| Inhibitor Type | Target Kinase | Key Findings |

| Pyrimidine-2,4-diamine derivatives | Aurora A | Potently inhibited proliferation of high-MYC expressing SCLC cell lines (IC50 < 200 nM). acs.orgnih.gov |

| BI 2536 (PLK1i) | PLK1 | In combination with Aurora kinase inhibitors, enhanced mitotic arrest and slippage. nih.gov |

| CFI-400945 | PLK4 (and Aurora B) | Showed promising antitumor activity in mouse models. nih.gov |

Impact on Cellular Pathways in Cancer Progression

The anticancer effects of 5-Bromo-4-chloro-6-methylpyrimidine derivatives are often mediated through their influence on critical cellular pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis: A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. nih.gov Numerous studies have shown that pyrimidine derivatives can trigger apoptosis in cancer cells. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were found to induce late apoptosis in various cancer cell lines. nih.gov One compound, in particular, activated the mitochondrial apoptotic pathway in A549 lung cancer cells by altering the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and increasing the activity of caspases. nih.gov Similarly, camphor-based pyrimidine derivatives have been shown to induce cancer cell death via a ROS-mediated mitochondrial apoptosis pathway, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Inhibition of Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin proteins, are essential for cell division, and their disruption is a validated strategy in cancer therapy. researchgate.net Several pyrimidine derivatives have been identified as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govmdpi.com For instance, pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been shown to be potent tubulin inhibitors with strong antiproliferative activity against a range of cancer cell lines. nih.gov

Modulation of Other Signaling Pathways: Derivatives have also been shown to impact other cancer-related pathways. Halogenated benzofuran (B130515) derivatives, for example, have been found to decrease the secretion of Interleukin-6 (IL-6), a cytokine that promotes tumorigenesis. mdpi.com Pyrazolo-[3,4-d]-pyrimidine derivatives that inhibit Src kinase can halt the cell cycle and induce apoptosis in medulloblastoma cells. nih.gov

Evaluation of Cytotoxic Activity in Human Cancer Cell Lines

The cytotoxic potential of this compound and its related structures has been evaluated against a wide array of human cancer cell lines, demonstrating their broad-spectrum antiproliferative activity.

A series of new α-aminophosphonates featuring a 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized and screened for their in vitro anticancer activity. These compounds showed potential for inhibiting the growth of DU145 (prostate cancer) and A549 (lung cancer) cell lines. proquest.com In another study, novel bromo-pyrimidine analogues were tested against HCT116 (colon cancer), A549, K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia) cell lines, with several compounds showing potent activity, particularly against K562 cells. researchgate.net

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated against a panel of human cancer cell lines including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cells. One of the 7-chloro derivatives proved to be the most active among the newly synthesized compounds. mdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have also shown significant cytotoxicity against A549, PC3 (prostate), SW480 (colon), and MCF-7 (breast) cancer cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov

Table 3: Cytotoxic Activity of Pyrimidine Derivatives on Various Cancer Cell Lines

| Derivative Class | Cancer Cell Line | IC50 Value |

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 µM |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 µM |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 µM |

| Camphor-based pyrimidine (3f) | MDA-MB-231 (Breast) | - |

| Bromo-pyrimidine analogues | K562 (Leukemia) | Potent activity |

| Thiazolo[4,5-d]pyrimidine (3b) | Various | Most active in series |

Data compiled from studies on the cytotoxic effects of various pyrimidine derivatives. researchgate.netnih.govnih.govmdpi.com

Potential as Antineoplastic Agents

Antineoplastic agents are drugs that prevent, inhibit, or halt the development of a neoplasm (a tumor). colorado.educancer.gov The extensive research into the anticancer activities of this compound derivatives underscores their potential in this regard. These compounds function as antimetabolites, interfering with the synthesis or function of normal cellular metabolites required for cell growth and division. weber.edu

The development of pyrimidine derivatives as inhibitors of key enzymes like tyrosine kinases, Aurora kinases, and PLKs positions them as highly specific targeted therapies. nih.govmdpi.compharmajournal.net For example, pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors showed greater inhibitory effects on medulloblastoma cell growth than conventional chemotherapeutic agents like cisplatin (B142131) and etoposide. nih.gov The ability of these compounds to induce apoptosis, disrupt microtubule dynamics, and modulate critical signaling pathways further solidifies their classification as promising antineoplastic agents. nih.govnih.govnih.gov The synthesis of various derivatives, such as those of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, has yielded new amides with high levels of cancer cell growth inhibitory activity. nih.gov

Antimicrobial and Antibiofilm Properties

In addition to their anticancer properties, pyrimidine derivatives have demonstrated significant potential as antimicrobial and antibiofilm agents. innovareacademics.inresearchgate.net The pyrimidine ring is a core structure in many compounds with known biological activity, including antimicrobial effects. proquest.comnih.gov

Researchers have synthesized and evaluated various pyrimidine derivatives for their activity against a range of bacterial and fungal pathogens. innovareacademics.inresearchgate.net For instance, pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.062 µg/mL against certain bacterial isolates. nih.gov

Crucially, some of these compounds have also displayed potent antibiofilm activity. nih.gov Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them highly resistant to conventional antibiotics. Five pyrazolo[1,5-a]pyrimidine derivatives were found to inhibit biofilm formation by S. aureus and P. aeruginosa by more than 60% at their MICs. nih.gov A study on halogenated pyrimidines also highlighted their efficacy against Staphylococcus aureus biofilms. One compound, 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP), was particularly effective, reducing hemolysis by 95% and suppressing the expression of genes related to quorum sensing and virulence. nih.gov The Biginelli reaction, a method for synthesizing pyrimidine compounds, has been used to produce derivatives with a broad spectrum of antimicrobial activity against various bacteria. mdpi.com

Table 4: Antimicrobial and Antibiofilm Activity of Pyrimidine Derivatives

| Derivative Class | Target Organism(s) | Key Findings |

| Pyrazolo[1,5-a]pyrimidines | S. aureus, P. aeruginosa | MICs ranging from 0.062 to 0.50 µg/mL; >60% biofilm inhibition. nih.gov |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | 95% reduction in hemolysis; suppressed virulence gene expression. nih.gov |

| Acetyl-substituted pyrimidinones | E. coli, P. aeruginosa, K. pneumonia | Broad-spectrum activity with MIC of 6.25 μg mL−1. mdpi.com |

Dopamine (B1211576) D1 Receptor Ligand Research

Beyond their antimicrobial properties, pyrimidine derivatives are being explored for their effects on the central nervous system, specifically as ligands for the dopamine D1 receptor. The D1 receptor is crucial for cognitive functions like learning and memory, and its modulation is a therapeutic strategy for neurocognitive disorders. nih.gov

Directly activating the D1 receptor with orthosteric agonists has been challenging due to issues like a narrow therapeutic window and rapid desensitization. nih.gov A more promising approach is the use of positive allosteric modulators (PAMs), which enhance the receptor's response to endogenous dopamine. nih.gov

Researchers have successfully developed pyrimidone-based D1 receptor PAMs. nih.govunc.edu Through the synthesis and characterization of numerous analogues, compounds have been identified that can produce an approximately 8-fold amplification of dopamine-mediated D1 receptor signaling. nih.govunc.edu

The development of effective D1 receptor PAMs relies on understanding the structure-activity relationships (SAR). Studies on pyrimidone-based PAMs have investigated how different chemical groups attached to the pyrimidine ring influence their activity. nih.govunc.edu By making systematic modifications to the pendant N-aryl and C-alkyl groups on the pyrimidone core, researchers have identified key structural trends. nih.gov This SAR analysis is crucial for optimizing the potency and efficacy of these compounds, guiding the design of new analogues with improved D1-potentiating activity. nih.govunc.edu The position of various substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of these derivatives. nih.gov

Table 2: Research on Pyrimidone-Based Dopamine D1 Receptor PAMs

| Research Focus | Key Finding | Reference |

|---|---|---|

| Synthesis of Analogues | 24 new analogues were synthesized to probe structure-activity relationships. | nih.gov |

| Potentiation of D1R Signaling | The most effective analogues demonstrated an ~8-fold amplification of dopamine signaling. | nih.gov |

Other Therapeutic and Biological Applications

The versatile structure of the pyrimidine nucleus allows for its incorporation into a wide array of potential therapeutic agents. nih.govresearchgate.net Derivatives of this compound and related compounds are being investigated for several other applications:

Anticancer Activity: Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). ekb.eg The mechanism may involve interference with DNA replication or repair.

Antiviral Properties: The pyrimidine scaffold is a component of several antiviral drugs, and research is ongoing to develop new agents based on this structure. ekb.eg

Anti-inflammatory Effects: Some derivatives have shown potential as anti-inflammatory agents through the inhibition of enzymes like COX-2.

Agrochemicals: The reactivity of halogenated pyrimidines makes them useful intermediates in the development of agrochemicals such as herbicides and pesticides. evitachem.com

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| 24DC5FP | 2,4-dichloro-5-fluoropyrimidine |

| 2A5BP | 2-amino-5-bromopyrimidine |

| LP4C | Pyrancoumarin derivative |

| UMP | Uridine (B1682114) monophosphate |

| EHEC | Enterohemorrhagic Escherichia coli |

| MSSA | Methicillin-susceptible Staphylococcus aureus |

| MRSA | Methicillin-resistant Staphylococcus aureus |

| PAMs | Positive Allosteric Modulators |

Antiviral Properties

The structural motif of a halogenated pyrimidine is fundamental to a number of antiviral compounds. Research into derivatives has led to the synthesis of nucleoside analogues with significant antiviral capabilities. Specifically, 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine and related thymidine (B127349) derivatives have demonstrated potent and broad-spectrum activity against several herpesviruses. nih.gov These compounds are a clear example of how modification of a brominated pyrimidine core can yield powerful antiviral agents.

Studies have reported the synthesis and biological evaluation of these 5-bromo (and chloro) 6-azido dihydropyrimidine (B8664642) nucleosides. nih.gov The presence of the bromine atom at the 5-position is a key feature, and its combination with an azido (B1232118) group at the 6-position results in compounds with notable efficacy against viruses such as Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). nih.gov

Table 1: Antiviral Activity of Brominated Pyrimidine Nucleoside Derivatives

| Compound | Virus Target(s) |

|---|---|

| 5-Bromo-6-azido-5,6-dihydro-2'-deoxyuridine | HSV-1, HSV-2, HCMV, VZV nih.gov |

Anti-inflammatory and Analgesic Activities

The pyrimidine nucleus is a common scaffold in compounds developed for anti-inflammatory and analgesic properties. rjpbr.com Research has shown that specific substitutions on the pyrimidine ring, including halogenation, can lead to potent activity. A study focused on 2,4,6-trisubstituted pyrimidines identified derivatives with significant anti-inflammatory and analgesic effects when tested in vivo. nih.gov

Among the synthesized compounds, those with a bromine substituent on an attached phenyl ring showed particular promise. Specifically, 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine was found to be one of the most potent compounds in the series for both anti-inflammatory and analgesic activity, with performance comparable to the standard drug ibuprofen (B1674241). nih.gov This highlights that pyrimidines featuring a bromo-substituted aryl group are a promising avenue for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The study confirmed that pyrimidine derivatives which exhibited good anti-inflammatory action also tended to display better analgesic effects. nih.gov

Table 2: Lead Brominated Pyrimidine Derivative with Anti-inflammatory and Analgesic Activity

| Compound | Activity | Comparison |

|---|---|---|

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Anti-inflammatory, Analgesic | Potent activity compared to ibuprofen nih.gov |

Radiosensitizing and Photosensitizing Properties

Halogenated pyrimidines are well-known for their ability to act as radiosensitizers, enhancing the efficacy of radiation therapy in treating cancer. The underlying mechanism involves the incorporation of these pyrimidine analogues, such as 5-bromodeoxyuridine (BrdU), into the DNA of tumor cells in place of thymidine. nih.govnih.gov

Research has established that BrdU-mediated radiosensitization operates through at least two distinct mechanisms. nih.govnih.gov

Increased Damage Induction : The presence of the heavy bromine atom in the DNA increases the absorption of radiation energy, leading to a greater number of DNA and chromosome breaks for a given dose of radiation. nih.govnih.gov

Inhibition of Damage Repair : BrdU can interfere with the cellular processes that repair radiation-induced damage, specifically a form of potentially lethal damage (PLD). nih.govnih.gov By preventing this repair, more cells are killed by the radiation treatment.

While direct studies on the photosensitizing properties of this compound are not prominent, the principles of photosensitization often involve molecules that can absorb light and transfer that energy to produce reactive oxygen species. mdpi.com The introduction of halogen atoms is a known strategy to modify the photophysical properties of molecules. For instance, bromination of certain dyes can enhance their performance and antibacterial effects. rsc.org Furthermore, brominated nucleosides are utilized in the synthesis of fluorescent probes, which are valuable tools for imaging and tracking events within living cells. researchgate.netnih.gov

Development of Janus Kinase Inhibitors

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways for numerous cytokines involved in immune function and inflammation. researchgate.net Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers, making JAKs a major target for drug development. researchgate.net

Halogenated heterocyclic compounds, including derivatives of this compound, are valuable intermediates in the synthesis of JAK inhibitors. The distinct reactivity of the chloro and bromo substituents allows for sequential, site-selective reactions, such as nucleophilic substitutions and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling). This enables the rapid construction of diverse chemical libraries to explore structure-activity relationships.

For example, a similar scaffold, 6-bromo-4-chloro-pyrrolopyridazine-3-carboxamide, was used as a key intermediate to rapidly generate a series of potent JAK kinase inhibitors by systematically varying substituents at the 4- and 6-positions. nih.gov This approach of using a di-halogenated heterocyclic core is directly applicable to this compound for the synthesis of novel kinase inhibitors and other complex drug candidates.

Spectroscopic and Analytical Characterization Techniques for 5 Bromo 4 Chloro 6 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of 5-Bromo-4-chloro-6-methylpyrimidine by identifying the number and arrangement of hydrogen atoms. In a typical ¹H NMR spectrum of a derivative, such as 5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine, distinct signals would appear for the methyl protons and the protons of the piperidinyl group. For this compound itself, one would expect a singlet for the methyl group (CH₃) and a singlet for the pyrimidine (B1678525) ring proton (H-2), if present. The chemical shift of the methyl protons would likely appear in the range of δ 2.0-3.0 ppm. nih.gov The exact position of these signals is influenced by the electronic effects of the bromine and chlorine substituents.

Illustrative ¹H NMR Data for a Hypothetical Derivative of this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| Pyrimidine-H | ~8.5 | Singlet | 1H |

Note: This table is illustrative and shows expected values. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and bromine atoms would be significantly deshielded, appearing at higher chemical shifts (downfield). For instance, in related brominated pyrimidines, the carbon atom attached to the bromine can be influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CH₃ | ~20-30 |

| C-Br | ~110-125 |

| C-Cl | ~150-165 |

| C-N | ~155-170 |

| C-H (if present) | ~150-160 |

Note: This table provides expected ranges based on typical values for similar heterocyclic compounds. Actual values require experimental determination.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would be used to confirm the connectivity between protons in any attached substituent groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for unambiguously assigning the ¹³C signals for all protonated carbons, such as the methyl group. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample of this compound and to confirm its molecular weight. In an LC-MS analysis, the compound would first pass through an LC column, separating it from any impurities. The eluent would then be introduced into the mass spectrometer, which would ionize the molecule and detect its mass. For this compound (C₅H₄BrClN₂), the expected molecular weight is approximately 207.46 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, serving as a clear indicator of the presence of these halogens. researchgate.net